molecular formula C13H8F3NO3 B117582 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 94695-52-0

1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B117582
CAS RN: 94695-52-0
M. Wt: 283.2 g/mol
InChI Key: NMASXYCNDJMMFR-UHFFFAOYSA-N
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Patent
US06590101B2

Procedure details

300 g of ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 106.8 g of water, and 426 g of acetic acid were introduced and 3.8 g of sulfuric acid were added. The mixture was heated at reflux for 3 hours. 310 ml of distillate were then distilled off until a bottom temperature of 109° C. was reached. The mixture was then cooled to 80° C. and 157.5 g of 4.8% strength by weight sodium acetate solution were added dropwise. The pH was then in the range 3 to 4. The mixture was then cooled to 20° C. and the solid was filtered off with suction. The solid was washed with 200 ml of water and dried in vacuo at 50° C. 270.3 g of 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid were isolated, which corresponds to a yield of 99% of theory.
Name
Quantity
106.8 g
Type
reactant
Reaction Step One
Quantity
426 g
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([F:15])[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([O:20]CC)=[O:19])=[CH:5]2)[CH2:3][CH2:2]1.O>S(=O)(=O)(O)O.C(O)(=O)C>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:16])=[C:11]([F:15])[C:12]=3[F:14])[C:7](=[O:17])[C:6]([C:18]([OH:20])=[O:19])=[CH:5]2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
Name
Quantity
106.8 g
Type
reactant
Smiles
O
Name
Quantity
426 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.8 g
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
310 ml of distillate were then distilled off until a bottom temperature of 109° C.
ADDITION
Type
ADDITION
Details
157.5 g of 4.8% strength by weight sodium acetate solution were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
WASH
Type
WASH
Details
The solid was washed with 200 ml of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 270.3 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.